molecular formula C10H10N2O3 B1394453 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile CAS No. 1287218-30-7

6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile

Cat. No.: B1394453
CAS No.: 1287218-30-7
M. Wt: 206.2 g/mol
InChI Key: BASOJCGYKRKQHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile typically involves the reaction of pyridine-2-carbonitrile with 1,3-dioxane-5-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Scientific Research Applications

6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical properties and reactivity, making it valuable in various research fields.

Properties

IUPAC Name

6-(1,3-dioxan-5-yloxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-4-8-2-1-3-10(12-8)15-9-5-13-7-14-6-9/h1-3,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASOJCGYKRKQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)OC2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240795
Record name 2-Pyridinecarbonitrile, 6-(1,3-dioxan-5-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287218-30-7
Record name 2-Pyridinecarbonitrile, 6-(1,3-dioxan-5-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287218-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 6-(1,3-dioxan-5-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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